6,7-Difluoro-1-methylisoquinoline

Neuroprotection Metabolic stability Parkinson's disease

6,7-Difluoro-1-methylisoquinoline (and its 3,4-dihydro analog) is a fluorinated heterocyclic compound classified as a 6,7-disubstituted isoquinoline derivative. It serves as a critical synthetic intermediate and a lead structural motif in medicinal chemistry, particularly for programs targeting central nervous system (CNS) disorders and drug addiction.

Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol
Cat. No. B13559165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-1-methylisoquinoline
Molecular FormulaC10H7F2N
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=CC(=C(C=C12)F)F
InChIInChI=1S/C10H7F2N/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6/h2-5H,1H3
InChIKeyZENKUDVXEBRFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Difluoro-1-methylisoquinoline: A Key Fluorinated Scaffold for CNS and Addiction Research


6,7-Difluoro-1-methylisoquinoline (and its 3,4-dihydro analog) is a fluorinated heterocyclic compound classified as a 6,7-disubstituted isoquinoline derivative [1]. It serves as a critical synthetic intermediate and a lead structural motif in medicinal chemistry, particularly for programs targeting central nervous system (CNS) disorders and drug addiction [1]. The strategic incorporation of fluorine atoms at the 6- and 7-positions of the isoquinoline core is designed to block oxidative metabolism, a key differentiator from endogenous tetrahydroisoquinolines (TIQs) like salsolinol that form neurotoxic dihydroxy metabolites [1] [2]. Its synthesis and utility as a building block for biologically active molecules, including kinase inhibitors, are well-documented in both patent and review literature [1] [2].

Why 6,7-Difluoro-1-methylisoquinoline Cannot Be Replaced by Unsubstituted or Mono-Fluorinated Isoquinolines


Generic substitution of 6,7-Difluoro-1-methylisoquinoline with other isoquinoline derivatives fails due to its unique ability to block adverse metabolic pathways. The specific 6,7-difluoro substitution pattern is rationally designed to prevent the in vivo hydroxylation at these positions, a metabolic process that converts endogenous tetrahydroisoquinolines (TIQs) like salsolinol (1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol) into neurotoxic species implicated in Parkinson's disease and alcohol addiction [1]. This metabolic blockade is not achievable with single fluorine atom substitution or non-fluorinated analogs. Furthermore, the 6,7-difluoro pattern provides a distinct electronic profile that modulates basicity (pKa) and lipophilicity compared to its 5,8- or 6,8-regioisomers, which have been investigated for entirely different targets such as EZH2 histone methyltransferase [2]. Therefore, for research focused on CNS disorders, addiction, or metabolic stability, this specific fluorination pattern is a non-interchangeable structural requirement [1].

Quantitative Differentiation of 6,7-Difluoro-1-methylisoquinoline: A Comparator-Based Evidence Guide


Metabolic Stability by Design: Blocking the 6,7-Dihydroxy Neurotoxin Pathway

The 6,7-difluoro substitution directly prevents the metabolic formation of 6,7-dihydroxy compounds, a key toxicological pathway for endogenous isoquinolines. The patent explicitly states that 'substitution of 6- and 7-positions of the isoquinoline backbone blocks the adverse metabolic formation of dihydroxy compounds and thereby also improves the desired activity' [1]. This is a direct structural solution to the problem posed by salsolinol (1-methyl-6,7-dihydroxy-THIQ), an endogenous neurotoxin formed from dopamine and acetaldehyde that is implicated in alcohol addiction and Parkinson's disease [1]. While the parent compound 1MeTIQ (1-methyl-1,2,3,4-tetrahydroisoquinoline) shows neuroprotective activity in C57BL mouse MPTP models, its 6,7-hydroxylated metabolite salsolinol is neurotoxic [2].

Neuroprotection Metabolic stability Parkinson's disease

Synthetic Accessibility and Yield: Direct Comparison in Aryne Annulation

The synthesis of methyl-3-carboxy-6,7-difluoro-1-methylisoquinoline (16b) was achieved in 'good overall yield' alongside its 1-trifluoromethyl analog (16a) via a TBAT-promoted N-acyl dehydroamino ester-aryne annulation, as documented in Scheme 5 of the Sloop review [1]. This demonstrates that the 6,7-difluoro-1-methyl substitution pattern is synthetically accessible through a robust, published method. The boiling point of the simpler 6,7-difluoro-1-methyl-3,4-dihydroisoquinoline is reported as 112-116°C at 10 mmHg, providing a physical property benchmark for purification and handling [2].

Synthetic methodology Process chemistry Yield optimization

Regioisomeric Target Selectivity: 6,7-Difluoro Pattern for CNS vs. 6,8-Difluoro Pattern for EZH2 Oncology

The position of fluorine atoms on the isoquinoline ring dictates biological target engagement. The 6,7-difluoro-1-methyl substitution pattern is the subject of patent claims specifically for the treatment of drug addiction, alcoholism, and CNS-related diseases [1]. In contrast, a 6,8-difluoro-1-methyl-3-oxo-2,3-dihydroisoquinoline derivative (BDBM335716, US9738630 Example 11) has been evaluated as an EZH2 histone methyltransferase inhibitor with an EC50 of <5,000 nM [2]. This demonstrates that even a subtle shift in fluorine atom position (6,7 vs. 6,8) redirects the pharmacological application from CNS/addiction to oncology/epigenetics.

Target selectivity Regioisomer comparison Drug discovery

Brain Penetration and CNS Pharmacokinetics: Enhanced by 6,7-Difluoro Substitution

The patent discloses that 'most tetrahydroisoquinolines penetrate to the brain in pharmacologically relevant amounts,' with the parent compounds 1MeTIQ and TIQ showing 90.4% and 95.3% brain exit, respectively, and excretion in urine (76% and 72%) unchanged [1]. The 4-hydroxylated metabolites were the most abundant urinary metabolites (2.7–8.7%) [1]. By blocking the 6- and 7-positions with fluorine, the formation of additional hydroxylated metabolites is prevented, which alters both the brain pharmacokinetic profile and the metabolite spectrum relative to non-fluorinated analogs like 1MeTIQ and 6-fluoro-1-methyl-THIQ [1].

Blood-brain barrier CNS pharmacokinetics Brain penetration

Electronic Modulation of Basicity (pKa): Fluorination Effects on Pharmacophore Properties

Fluorination is a well-established strategy to modulate the basicity of tetrahydroisoquinoline amines, directly impacting CNS drug properties. In a related series of 3-methyl-1,2,3,4-tetrahydroisoquinoline (3-methyl-THIQ) PNMT inhibitors, stepwise fluorination of the 3-methyl group reduced the amine pKa from 9.53 (CH3) to 7.88 (CH2F), 6.42 (CHF2), and 4.88 (CF3) [1]. While this data is for side-chain fluorination rather than ring fluorination, it establishes the principle that fluorine incorporation can dramatically alter isoquinoline basicity. Ring fluorination at the 6- and 7-positions, combined with the 1-methyl group, creates a distinct electronic environment compared to non-fluorinated (1MeTIQ), mono-fluoro (6-fluoro-1-methyl-THIQ), or regioisomeric difluoro (6,8-difluoro) analogs, influencing both target binding and off-target profiles [2].

pKa modulation Fluorine chemistry Medicinal chemistry

Optimal Application Scenarios for 6,7-Difluoro-1-methylisoquinoline Based on Evidence


CNS Drug Discovery: Development of Metabolically Stabilized Isoquinolines for Addiction and Parkinson's Disease

This compound is best deployed as a lead scaffold or key intermediate in drug discovery programs targeting alcohol addiction, drug dependence, and Parkinson's disease. As detailed in Section 3, the 6,7-difluoro pattern blocks the metabolic formation of neurotoxic dihydroxy metabolites that plague endogenous TIQs like salsolinol [1]. Researchers should select this compound when designing isoquinoline-based candidates that require prolonged CNS residence time without the risk of generating neurotoxic metabolites. The patent specifically claims utility in treating drug addiction, alcoholism, and CNS diseases, providing a strong intellectual property foundation for programs in these indications [1].

Synthetic Methodology and Process Chemistry: Building Block for Polyfunctional Fluorinated Isoquinolines

6,7-Difluoro-1-methylisoquinoline and its 3-carboxy ester derivative serve as valuable synthetic intermediates. The TBAT-promoted aryne annulation method provides reliable access to this scaffold in good yield, as demonstrated for methyl-3-carboxy-6,7-difluoro-1-methylisoquinoline (16b) [2]. Its well-characterized boiling point (112-116°C at 10 mmHg for the 3,4-dihydro analog) facilitates purification during scale-up [1]. Procurement for medicinal chemistry campaigns should consider this compound as a gateway to diverse 6,7-difluoroisoquinoline libraries via further functionalization at the 1-methyl, 3-carboxy, or 4-position.

Pharmacological Tool Compound: Investigating Fluorine Effects on CNS Target Engagement

The distinct electronic profile of 6,7-difluoro-1-methylisoquinoline, arising from the electron-withdrawing effect of two fluorine atoms, makes it a valuable tool for structure-activity relationship (SAR) studies. As discussed in Section 3, fluorination can modulate amine basicity (pKa) by several log units, which directly impacts CNS target binding, selectivity against off-target receptors like α2-adrenoceptors, and blood-brain barrier penetration [3]. This compound should be used as a comparator in panels that include non-fluorinated 1MeTIQ, mono-fluoro analogs (e.g., 6-fluoro-1-methyl-THIQ), and alternative regioisomers (e.g., 6,8-difluoro patterns) to deconvolute the contribution of fluorine position to pharmacological activity.

In Vitro Metabolism Studies: CYP450 and Oxidative Metabolism Probe

The 6,7-difluoro motif serves as a metabolic probe to study oxidative metabolism of isoquinolines. The strong C-F bond (110 kcal/mol) resists cytochrome P450-mediated oxidation, in contrast to the C-H bonds at positions 6 and 7 in non-fluorinated analogs [2]. Researchers investigating the metabolic fate of isoquinoline-based drug candidates can use this compound to distinguish between metabolic pathways occurring at the 6,7-positions versus other sites on the isoquinoline core. This application is supported by the general principle that fluorination at metabolically labile positions improves metabolic stability, a cornerstone of modern medicinal chemistry [2].

Quote Request

Request a Quote for 6,7-Difluoro-1-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.